3-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trabectedin is synthesized through a complex multi-step process that involves the isolation of the natural product from marine organisms followed by several chemical transformations to achieve the desired structure . The synthetic route typically includes steps such as cyclization, oxidation, and methylation under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods
Industrial production of Trabectedin involves large-scale extraction from marine sources, followed by purification and chemical synthesis to enhance yield and consistency . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality and purity of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Trabectedin undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Trabectedin has a wide range of scientific research applications, including:
Mechanism of Action
Trabectedin exerts its effects by binding to the minor groove of DNA, disrupting the DNA double helix and interfering with the transcription process . This leads to the inhibition of DNA repair mechanisms and induces apoptosis in cancer cells . The molecular targets include various transcription factors and DNA repair enzymes, making it a potent antitumor agent .
Comparison with Similar Compounds
Similar Compounds
Ecteinascidin 743: Another compound isolated from the same marine organism, with similar antitumor properties.
Aminocaproic Acid: An antifibrinolytic agent with a similar mechanism of action but less potent.
Nintedanib: A tyrosine kinase inhibitor with different molecular targets but used in similar therapeutic contexts.
Uniqueness
Trabectedin is unique due to its dual mechanism of action, targeting both DNA and transcription factors, which makes it highly effective against certain types of cancer . Its natural origin and complex structure also set it apart from other synthetic anticancer agents .
Properties
IUPAC Name |
3-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-4-3-5(11)10-7(9-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUZNCBNWOIPHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)SCCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)SCCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.